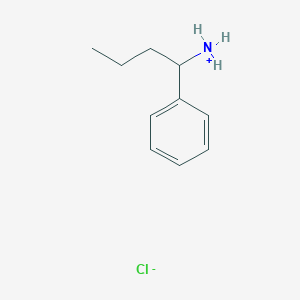

1-Phenylbutylazanium;chloride

Descripción

1-Phenylbutylazanium chloride is a quaternary ammonium salt characterized by a phenyl-substituted butyl chain linked to a positively charged nitrogen atom (azanium ion), with chloride as the counterion. Such compounds are typically utilized in organic synthesis, pharmaceuticals, or industrial processes due to their ionic nature and reactivity .

Propiedades

IUPAC Name |

1-phenylbutylazanium;chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N.ClH/c1-2-6-10(11)9-7-4-3-5-8-9;/h3-5,7-8,10H,2,6,11H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRLJBKBDJRRHGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C1=CC=CC=C1)[NH3+].[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table and analysis compare 1-Phenylbutylazanium chloride with structurally or functionally related chloride salts, drawing on data from diverse sources:

Table 1: Comparative Analysis of Nitrogen-Containing Chloride Salts

Key Comparative Insights

Structural Diversity :

- 1-Phenylbutylazanium chloride shares the quaternary ammonium core with benzalkonium chloride , but the latter’s long alkyl chains enhance its surfactant properties .

- Phenyldiazonium chloride ’s diazonium group (N₂⁺) makes it highly reactive, unlike the more stable azanium ion in 1-Phenylbutylazanium chloride .

Stability and Handling :

- Diazonium salts (e.g., phenyldiazonium chloride) require strict temperature control, whereas quaternary ammonium salts like 1-Phenylbutylazanium chloride are easier to handle .

- Hydrazine derivatives (e.g., 1-Benzyl-1-phenylhydrazine hydrochloride) exhibit moderate stability but are prone to oxidation, limiting their shelf life .

Applications :

- Benzalkonium chloride is widely used in medical and consumer products, whereas 1-Phenylbutylazanium chloride may find niche roles in catalysis or ionic liquids due to its tailored hydrophobicity.

- Phenyldiazonium chloride ’s transient stability restricts its use to controlled synthetic steps, such as aryl coupling reactions .

Analytical Methods :

- Benzalkonium chloride is routinely quantified via HPLC or spectrophotometry in pharmaceutical formulations . Similar methods may apply to 1-Phenylbutylazanium chloride, though structural differences (e.g., UV absorption profiles) would require validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.